1,4-Difluoro-2-methoxy-5-methylbenzene
Description
1,4-Difluoro-2-methoxy-5-methylbenzene is a fluorinated aromatic compound characterized by fluorine atoms at the 1- and 4-positions, a methoxy group at position 2, and a methyl group at position 3. This substitution pattern imparts unique electronic and steric properties, making it valuable in pharmaceutical and agrochemical synthesis. Fluorine atoms enhance metabolic stability and lipophilicity, while the methoxy and methyl groups influence solubility and reactivity. Its synthesis typically involves halogenation and substitution reactions, though specific protocols may vary depending on precursor availability .
Properties
Molecular Formula |
C8H8F2O |
|---|---|
Molecular Weight |
158.14 g/mol |
IUPAC Name |
1,4-difluoro-2-methoxy-5-methylbenzene |
InChI |
InChI=1S/C8H8F2O/c1-5-3-7(10)8(11-2)4-6(5)9/h3-4H,1-2H3 |
InChI Key |
RIDZLVJSQQUWAB-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C(C=C1F)OC)F |
Origin of Product |
United States |
Preparation Methods
The synthesis of 1,4-Difluoro-2-methoxy-5-methylbenzene typically involves electrophilic aromatic substitution reactions. One common method is the Friedel-Crafts acylation followed by a Clemmensen reduction. The general steps are as follows:
Friedel-Crafts Acylation: An acyl group is introduced to the benzene ring using an acyl chloride and a Lewis acid catalyst such as aluminum chloride (AlCl3).
Clemmensen Reduction: The acyl group is then reduced to an alkane using zinc amalgam (Zn(Hg)) and hydrochloric acid (HCl).
Industrial production methods may involve similar synthetic routes but optimized for large-scale production, ensuring higher yields and purity.
Chemical Reactions Analysis
1,4-Difluoro-2-methoxy-5-methylbenzene undergoes various chemical reactions, including:
Electrophilic Aromatic Substitution: This compound can participate in reactions such as nitration, sulfonation, and halogenation. For example, nitration can be carried out using concentrated nitric acid (HNO3) and sulfuric acid (H2SO4) to introduce a nitro group.
Oxidation and Reduction: The methoxy and methyl groups can be oxidized or reduced under specific conditions. For instance, oxidation using potassium permanganate (KMnO4) can convert the methyl group to a carboxylic acid.
Substitution Reactions: The fluorine atoms can be substituted with other nucleophiles under appropriate conditions, such as using sodium methoxide (NaOCH3) in methanol.
The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
1,4-Difluoro-2-methoxy-5-methylbenzene has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules. Its unique substituents make it a valuable intermediate in organic synthesis.
Biology and Medicine: Research is ongoing to explore its potential as a precursor for pharmaceuticals and biologically active compounds.
Industry: This compound is used in the development of materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism by which 1,4-Difluoro-2-methoxy-5-methylbenzene exerts its effects involves interactions with various molecular targets. In electrophilic aromatic substitution reactions, the electron-donating methoxy group activates the benzene ring, making it more susceptible to attack by electrophiles. The fluorine atoms, being electron-withdrawing, can influence the reactivity and orientation of further substitutions on the ring.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
1,4-Difluoro-2,5-dimethoxybenzene
- Structure : Differs by replacing the 5-methyl group with a methoxy group.
- Properties :
- Increased polarity due to two methoxy groups, enhancing solubility in polar solvents.
- Lower lipophilicity compared to the methyl-substituted analogue.
- Applications: Primarily used as an intermediate in dye synthesis and liquid crystals.
1,4-Difluoro-2-methyl-5-nitrobenzene
- Structure : Features a nitro group at position 5 instead of methyl.
- Properties :
- Nitro groups strongly deactivate the aromatic ring, reducing electrophilic substitution rates.
- Higher melting point (~120–125°C) due to nitro group polarity.
- Applications: Used in explosives and as a precursor for amine derivatives via reduction.
- Key Difference : The nitro group introduces explosive hazards and necessitates careful handling, unlike the safer methyl group in the target compound .
Diflufenican (from Pesticide Chemicals Glossary)
- Structure: N-(2,4-difluorophenyl)-2-(3-(trifluoromethyl)phenoxy)-3-pyridinecarboxamide.
- Comparison :
- Shares fluorine atoms but incorporates a pyridinecarboxamide backbone.
- Enhanced herbicidal activity due to trifluoromethyl and pyridine groups.
- Lower volatility compared to 1,4-difluoro-2-methoxy-5-methylbenzene, favoring field stability.
- Key Insight : Fluorine positions and heterocyclic moieties critically determine bioactivity in agrochemicals .
Data Table: Comparative Analysis
| Compound Name | Molecular Formula | Substituents | Key Properties | Applications |
|---|---|---|---|---|
| 1,4-Difluoro-2-methoxy-5-methylbenzene | C₈H₇F₂OCH₃ | 1,4-F; 2-OCH₃; 5-CH₃ | High lipophilicity, moderate reactivity | Pharma intermediates |
| 1,4-Difluoro-2,5-dimethoxybenzene | C₈H₆F₂O₂ | 1,4-F; 2,5-OCH₃ | High polarity, low steric hindrance | Dye synthesis |
| 1,4-Difluoro-2-methyl-5-nitrobenzene | C₇H₅F₂NO₂ | 1,4-F; 2-CH₃; 5-NO₂ | High melting point, explosive | Explosives, amine precursors |
| Diflufenican | C₁₉H₁₁F₅N₂O₂ | Difluorophenyl, pyridine | Herbicidal, low volatility | Agriculture |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
